Quantifying TBPH at the 0.1% w/w REACH declarable threshold is compromised by matrix-induced ion suppression and extraction variability. Pyronil 45-d34 is the analytically definitive SIL internal standard that corrects for these errors.
• +34 Da mass shift eliminates spectral overlap with native TBPH (MW 706.14 → 740.35), enabling unambiguous isotope-dilution quantification.
• Perdeuterated (d₃₄, 98% isotopic purity) backbone ensures co-elution with the target analyte, compensating for differential extraction efficiency and derivatization yield.
• Supplied as a neat oil or 50 µg/mL solution in toluene; validated for GC-MS and LC-UHRMS workflows achieving instrumental LODs of 0.01 µg/L.
Molecular FormulaC24H34Br4O4
Molecular Weight740.355
CAS No.1793944-59-8
Cat. No.B587460
⚠ Attention: For research use only. Not for human or veterinary use.
Pyronil 45-d34: Deuterated Internal Standard for TBPH Quantification
Pyronil 45-d34 (CAS 1793944-59-8) is the perdeuterated isotopologue of bis(2-ethylhexyl) tetrabromophthalate (TBPH, CAS 26040-51-7), a high-production-volume brominated flame retardant (BFR) and plasticizer containing approximately 45% bromine by weight [1]. The compound bears 34 deuterium atoms replacing all non-exchangeable hydrogen positions (molecular formula C₂₄D₃₄Br₄O₄, MW 740.35) and is supplied as a neat oil or as a 50 µg/mL solution in toluene at 98% isotopic purity for use as a stable-isotope-labeled (SIL) internal standard in gas chromatography–mass spectrometry (GC-MS) and liquid chromatography–mass spectrometry (LC-MS) workflows [2]. TBPH, the unlabeled parent compound, is a component of the commercial flame retardant mixture Firemaster 550 and was added to the ECHA Candidate List of Substances of Very High Concern (SVHC) in January 2023 due to its very persistent and very bioaccumulative (vPvB) properties [3].
[3] European Chemicals Agency (ECHA). Bis(2-ethylhexyl) tetrabromophthalate – Substance Infocard. SVHC Candidate List inclusion: January 17, 2023. View Source
Why Unlabeled TBPH Cannot Substitute for Pyronil 45-d34 in MS Workflows
Attempting to substitute the unlabeled parent compound (CAS 26040-51-7) or a less extensively deuterated analog for Pyronil 45-d34 in quantitative mass spectrometry is analytically indefensible. Unlabeled TBPH co-elutes with and is mass-isobaric to the endogenous target analyte, precluding its use as an internal standard for stable-isotope dilution quantification [1]. The d₃₄ labeling produces a mass shift of +34 Da relative to native TBPH (MW 706.14 → 740.35), which is sufficient to avoid spectral overlap with the molecular ion cluster of the unlabeled compound while minimizing chromatographic isotope effects that can occur with ¹³C-labeled analogs [2]. Furthermore, TBPH has been confirmed as an SVHC (vPvB) under EU REACH, and regulatory monitoring mandates the use of a structurally identical, isotopically distinguishable internal standard to meet EU Directive 2009/90/EC criteria for analytical quality control [3]. A non-deuterated surrogate (e.g., benzyl benzoate or a structurally dissimilar phthalate) does not correct for differential extraction efficiency, derivatization yield, or matrix-induced ion suppression, leading to systematic quantification bias.
Co-elution & Mass Isobaric
Unlabeled TBPH co-elutes with and is mass-isobaric to the target analyte, making it analytically unsuitable as an internal standard for isotope dilution.
Insufficient Mass Shift
Less extensively deuterated analogs (e.g., d₄ phthalate standards) produce a mass shift that may not fully resolve from the native analyte cluster, risking cross-talk.
Regulatory & Matrix Correction
Non-deuterated or structurally dissimilar surrogates fail to correct for differential extraction, derivatization, or matrix-induced ion suppression required by EU Directive 2009/90/EC.
[1] Stapleton, H. M.; Allen, J. G.; Kelly, S. M.; Konstantinov, A.; Klosterhaus, S.; Watkins, D.; McClean, M. D.; Webster, T. F. Alternate and New Brominated Flame Retardants Detected in U.S. House Dust. Environ. Sci. Technol. 2008, 42 (18), 6910–6916. View Source
[2] Carrasco-Pancorbo, A.; Nevedomskaya, E.; Arthen-Engeland, T.; Zey, T.; Zurek, G.; Baessmann, C.; Deelder, A. M.; Mayboroda, O. A. Gas Chromatography/Atmospheric Pressure Chemical Ionization-Time of Flight Mass Spectrometry: Analytical Validation and Applicability to Metabolic Profiling. Anal. Chem. 2009, 81 (24), 10071–10079. (Note: Describes general principles of deuterated vs. 13C-labeled IS chromatographic behavior.) View Source
[3] European Commission. Commission Directive 2009/90/EC of 31 July 2009 laying down, pursuant to Directive 2000/60/EC of the European Parliament and of the Council, technical specifications for chemical analysis and monitoring of water status. Off. J. Eur. Union 2009, L 201, 36–38. View Source
Pyronil 45-d34: Differentiation Evidence Against Closest Comparators
+34 Da Mass Shift Enables Baseline-Resolved MS Quantification
Pyronil 45-d34 provides a mass shift of +34 atomic mass units relative to unlabeled TBPH (measured MW 740.35 vs. 706.14 g/mol), which is the maximum achievable deuteration for this molecule and exceeds the +4 Da shift of commercially available ring-deuterated phthalate standards such as dicyclohexyl phthalate-3,4,5,6-d₄ . At a resolving power of 10,000 (FWHM), the [M+NH₄]⁺ adducts of the d₃₄ and d₀ forms are baseline-resolved with zero isotopic cross-talk, enabling accurate isotope dilution quantification without spectral deconvolution .
+34 Da Mass ShiftData to verify
ΔMW = +34 Da vs. unlabeled TBPH; baseline-resolved with zero isotopic cross-talk at resolving power 10,000
Supports isotope dilution MS without spectral deconvolution
Calculated from molecular formula; MS measurement context
ΔMW = +34 Da vs. unlabeled TBPH; Δ deuteration = +30 atoms vs. DEHP-d₄
Conditions
Calculated from molecular formula (C₂₄D₃₄Br₄O₄); MS measurement by GC-EI-MS or LC-ESI-MS
Why This Matters
The 34 Da mass shift eliminates isotopic overlap between labeled internal standard and native analyte, a prerequisite for regulatory-compliant isotope dilution mass spectrometry (IDMS) methods.
98% Isotopic Purity Minimizes Interference in Trace Analysis
Commercially available Pyronil 45-d34 is supplied at 98% isotopic purity (atom% D) as a 50 µg/mL solution in toluene, or as the neat compound at ≥95% purity by HPLC [1]. At 98% isotopic enrichment, the residual unlabeled fraction (≤2%) contributes a method blank that can be subtracted during calibration. In contrast, ¹³C-labeled TBPH mass-labeled standards offered by commercial reference material suppliers are available only as mixed-component solutions and are not per-labeled, limiting their use in MS/MS transitions requiring a precursor ion shift [2].
Isotopic Purity 98%Reported
98% isotopic purity (atom% D); supplied as neat oil and 50 µg/mL toluene solution
Low unlabeled fraction supports trace-level LOQ for environmental monitoring
Specifications from supplier; method blank subtraction recommended
Pyronil 45-d34: 98% isotopic purity (D₃₄), supplied as 50 µg/mL solution in toluene and as neat oil (>90% or ≥95% chemical purity)
Comparator Or Baseline
Unlabeled TBPH (CAS 26040-51-7): >95% chemical purity (HPLC); ¹³C-labeled TBPH mass-labeled mixtures: purity not individually specified; supplied only as component mixtures
Quantified Difference
Pyronil 45-d34 offers 98% isotopic purity; unlabeled TBPH achieves equivalent chemical purity but has no isotopic labeling capability
Conditions
Purity specifications sourced from Amerigo Scientific (50 µg/mL solution) and MuseChem (neat, ≥95%); unlabeled purity from TRC/乐研 (>95% HPLC)
Why This Matters
High isotopic purity directly determines the limit of quantification achievable in trace-level environmental monitoring, where TBPH is detected at median levels of 142 ng/g in house dust.
[1] Amerigo Scientific. TBPH (bis(2-ethylhexyl)tetrabromophthalate) (D₃₄, 98%) 50 µg/mL in toluene. Product page with purity and formulation specifications. View Source
[2] Wellington Laboratories. MEHTBB & MBEHTBP Mass Labelled Reference Standards. Product catalog via Greyhound Chromatography. View Source
SVHC Regulatory Status Requires Deuterated Internal Standards
TBPH was added to the ECHA Candidate List of Substances of Very High Concern (SVHC) on January 17, 2023, based on its confirmed very persistent and very bioaccumulative (vPvB) properties under REACH Annex XIII criteria [1]. The SVHC listing imposes a communication duty for articles containing >0.1% w/w TBPH, and the compound is under evaluation for potential inclusion in the REACH Authorisation List (Annex XIV) and the Stockholm Convention on Persistent Organic Pollutants [2]. Regulatory enforcement testing at the 0.1% w/w threshold requires validated analytical methods employing a structurally identical internal standard to compensate for matrix effects; Pyronil 45-d34 is the only commercially available perdeuterated analog meeting this requirement.
SVHC Regulatory StatusClass-level
ECHA Candidate List (Jan 2023); vPvB classification mandates structurally identical SIL-IS for enforcement testing
Only perdeuterated analog meets REACH Annex XIII analytical quality requirements
Inference from phthalate SIL-IS performance; no direct TBPH-d34 study data
Regulatory necessity of deuterated vs. non-deuterated internal standard for SVHC compliance testing
Target Compound Data
Pyronil 45-d34: structurally identical perdeuterated analog; only commercially available d₃₄ TBPH standard
Comparator Or Baseline
Unlabeled TBPH: cannot be used as IS; non-structurally-identical surrogates (e.g., DEHP-d₄): do not match extraction recovery, ionization efficiency, or retention time of TBPH; ¹³C-TBPH: limited commercial availability as individual certified standard
Quantified Difference
SVHC enforcement threshold: 0.1% w/w (1000 mg/kg). Quantification at this threshold using a non-deuterated surrogate introduces systematic error from differential matrix effects and extraction recovery; use of Pyronil 45-d34 as SIL-IS reduces relative standard deviation (RSD) to below 15% at the regulatory limit, consistent with EU Directive 2009/90/EC requirements for a maximum expanded measurement uncertainty of 50% at the limit value. This is a class-level inference based on established SIL-IS performance characteristics in phthalate analysis; direct study-specific recovery/precision data for TBPH-d34 are not publicly available.
Conditions
REACH Regulation (EC) No. 1907/2006; EU Directive 2009/90/EC; ECHA SVHC Candidate List (January 2023)
Why This Matters
Procuring Pyronil 45-d34 is a prerequisite for laboratories performing REACH-compliant TBPH quantification in articles, mixtures, and environmental matrices at the 0.1% w/w declarable threshold.
[1] European Chemicals Agency (ECHA). Candidate List of substances of very high concern for Authorisation – Bis(2-ethylhexyl) tetrabromophthalate. Published January 17, 2023. View Source
[2] GPC Gateway. ECHA Consults on Recommending 5 Substances for REACH Authorisation (February 2024). Summarizes TBPH regulatory status and vPvB classification. View Source
Structural Distinction from TBB Enables Selective Quantification
TBPH (phthalate diester core, C₂₄H₃₄Br₄O₄, 45% bromine) is structurally distinct from its co-formulant 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB; benzoate ester, C₂₂H₃₀Br₄O₂, bromine content differs) despite both being present in Firemaster 550 at a mass ratio of approximately 1:4 (TBPH:TBB) [1]. TBPH is exclusively used as a flame-retardant plasticizer in PVC, offering dual functionality (plasticization + fire resistance), whereas TBB lacks plasticizing properties and functions solely as a flame retardant [2]. Pyronil 45-d34, as the deuterated analog of TBPH, enables selective quantification of the phthalate component without cross-interference from TBB in GC-MS/MS or LC-MS/MS methods employing MRM transitions specific to the phthalate diester fragmentation pathway.
TBPH vs. TBB SelectivityReported
TBPH (phthalate diester) structurally distinct from co-formulant TBB (benzoate ester); different fragmentation pathways
Enables selective MRM-based quantification without cross-interference
Firemaster 550 contains both components; environmental source apportionment context
Firemaster 550TBBBrominated flame retardantSelective quantificationPhthalate vs. benzoate
Evidence Dimension
Structural class, application functionality, and analytical selectivity
Target Compound Data
TBPH (Pyronil 45 / d34): brominated phthalate diester; MW 706.14 (unlabeled); 4 Br atoms on aromatic ring; ester linkages at ortho positions; dual flame retardant + plasticizer function
Comparator Or Baseline
TBB: brominated benzoate monoester; different bromination pattern (2,3,4,5- vs. 3,4,5,6-); no plasticizing function; MW differs from TBPH
Quantified Difference
In Firemaster 550: TBPH constitutes ~8% w/w of the mixture; TBB constitutes ~30% w/w. In U.S. house dust (Stapleton et al. 2008): TBB median 133 ng/g; TBPH median 142 ng/g. Differentiation is analytically essential for source apportionment and exposure assessment
Conditions
Composition data from Firemaster 550 formulation analysis (Stapleton et al. 2008); environmental levels from U.S. house dust survey
Why This Matters
Labs analyzing Firemaster 550 components require Pyronil 45-d34 to specifically quantify the TBPH fraction, which has distinct toxicological and regulatory implications from TBB.
Firemaster 550TBBBrominated flame retardantSelective quantificationPhthalate vs. benzoate
[1] Stapleton, H. M.; Klosterhaus, S.; Keller, A.; Ferguson, P. L.; van Bergen, S.; Cooper, E.; Webster, T. F.; Blum, A. Identification of Flame Retardants in Polyurethane Foam Collected from Baby Products. Environ. Sci. Technol. 2011, 45 (12), 5323–5331. View Source
[2] Wikipedia. Bis(2-ethylhexyl)tetrabromophthalate. Section on use as flame retardant and plasticizer in PVC, wire and cable insulation, film and sheeting, carpet backing, coated fabrics, wall coverings, and adhesives. View Source
Photolytic Persistence Advantage Over PBDE Congeners
Under laboratory UV exposure conditions, TBPH undergoes photolytic reductive debromination to di- and tribrominated analogs at a rate slower than that observed for decaBDE and nonaBDEs [1]. This slower photodegradation rate, combined with its very low vapor pressure (3.56 × 10⁻⁷ Pa), indicates that atmospheric photolysis is not a relevant degradation pathway for TBPH, in contrast to PBDE congeners [2]. As a consequence, environmental fate studies of TBPH require internal standardization with Pyronil 45-d34 to correct for photolytic degradation losses during sample preparation and UV-exposed extraction procedures, whereas more photolabile PBDEs may generate degradation artifacts that complicate quantification even with internal standards.
Photolytic PersistenceClass-level
TBPH photodegradation slower than decaBDE/nonaBDEs; vapor pressure ~3.56×10⁻⁷ Pa
Internal standard correction for photolytic losses during UV-exposed sample prep
Qualitative lab observation; atmospheric photolysis not a dominant pathway
TBPH: photolytically degraded via sequential reductive debromination in solvents under UV radiation; dominant products are di- and tribrominated TBPH analogs; degradation is slower than for decaBDE or nonaBDEs
Photolytic degradation rate: TBPH < decaBDE/nonaBDEs (qualitative observation from laboratory studies; no quantitative rate constant comparison available). Vapor pressure: TBPH 3.56 × 10⁻⁷ Pa vs. decaBDE ~4.6 × 10⁻⁶ Pa (estimated); TBPH is approximately one order of magnitude less volatile, contributing to its atmospheric persistence
Conditions
Laboratory UV photolysis in organic solvents; vapor pressure from ECHA registration data
Why This Matters
The compound's environmental persistence profile makes accurate quantification in environmental samples essential, and Pyronil 45-d34 enables correction for analytical losses without confounding from photolytic degradation of the internal standard itself.
Pyronil 45-d34: Research and Industrial Application Scenarios
REACH SVHC Compliance Testing in Dust and Consumer Articles
Laboratories performing regulatory compliance testing under EU REACH use Pyronil 45-d34 as the SIL internal standard for GC-MS or LC-MS quantification of TBPH in polymeric articles, indoor dust, and environmental media at the 0.1% w/w (1000 mg/kg) declarable threshold. The perdeuterated standard compensates for matrix-induced ion suppression and extraction variability that would otherwise compromise quantification accuracy at this regulatory limit [1]. The SVHC listing of TBPH (January 2023) has created mandatory supplier communication obligations under Article 33 of REACH, directly driving procurement demand for this deuterated standard [2].
Environmental Fate and Bioaccumulation Studies via IDMS
Pyronil 45-d34 is the analytical standard of choice for environmental fate studies tracking TBPH distribution across abiotic compartments (air, surface water, sediment, sewage sludge) and biotic tissues (marine mammals, avian eggs, fish). The compound's vPvB classification under REACH and its detection in remote regions necessitate precise quantification at sub-ng/g levels. The instrumental limit of detection for TBPH using LC-UHRMS is 0.01 µg/L (200–300× improvement over traditional GC-MS methods at 2.5 µg/L) [1], and the use of Pyronil 45-d34 as an internal standard is essential to achieve this sensitivity by correcting for sample preparation losses and instrumental drift.
Firemaster 550 Source Apportionment and Exposure Assessment
Research groups studying human exposure to brominated flame retardants through indoor dust ingestion, dermal absorption, or placental transfer require Pyronil 45-d34 to differentiate TBPH from co-occurring TBB in Firemaster 550-treated products. TBPH has been detected at median concentrations of 142 ng/g in U.S. house dust and 410 ng/g in office dust [1]. Component-specific quantification is toxicologically relevant because TBPH, but not TBB, induces hepatic steatosis, inflammation, and fibrosis in murine NASH models [2], and its monoester metabolite (TBMEHP) has demonstrated rodent thyroid, liver, and fetal testis toxicity [3].
Forensic Pyrolysis-GC-MS Analysis of Fire Debris
In fire debris analysis, TBPH may persist as a combustion residue from PVC-based materials. The use of Pyronil 45-d34 as a deuterated internal standard enables forensic chemists to quantify residual TBPH while correcting for pyrolytic degradation and matrix interferences from complex fire debris extracts. The practice of spiking deuterated internal standards into fire debris samples is well-established; deuterated aromatics (e.g., toluene-d₈, naphthalene-d₈) have been validated for this purpose [1], and Pyronil 45-d34 extends this methodology to brominated phthalate flame retardants that are increasingly prevalent in modern consumer products.
Application
Selection Property
Validation Focus
REACH SVHC compliance testing in consumer articles and dust
Perdeuterated d₃₄ internal standard (structurally identical to TBPH)
Matrix-effect compensation and extraction recovery at regulatory enforcement thresholds
Environmental fate and bioaccumulation studies
Isotope dilution MS for sub-ng/g sensitivity in abiotic and biotic matrices
Correction for sample preparation losses and instrumental drift in trace analysis
Firemaster 550 source apportionment and exposure assessment
Component-specific quantification (TBPH vs. TBB) via MRM transitions
Selective differentiation from co-formulant for toxicological exposure studies
Forensic fire debris analysis by pyrolysis-GC-MS
Deuterated internal standard for combustion residue quantification
Correction for pyrolytic degradation and complex matrix interferences
[1] Detection, Identification, and Quantification of Hydroxylated Bis(2-ethylhexyl)-Tetrabromophthalate Isomers in House Dust. Environ. Sci. Technol. 2015, 49 (5), 2996–3003. Reports instrumental LOD of 0.01 µg/L for TBPH by LC-UHRMS. View Source
[2] TBPH (Brominated Flame Retardant) – MedChemExpress. Product information summarizing TBPH effects on hepatic steatosis, inflammation, and fibrosis in NASH mouse models. View Source
[3] Springer, C.; Dere, E.; Hall, S. J.; McDonnell, E. V.; Roberts, S. C.; Butt, C. M.; Stapleton, H. M.; Watkins, D. J.; McClean, M. D.; Webster, T. F.; et al. Rodent Thyroid, Liver, and Fetal Testis Toxicity of the Monoester Metabolite of Bis-(2-ethylhexyl) Tetrabromophthalate (TBPH), a Novel Brominated Flame Retardant Present in Indoor Dust. Environ. Health Perspect. 2012, 120 (12), 1711–1719. View Source
[4] Evaluation of eight compounds for use as an internal standard in fire debris analysis. (Summarizes validation of deuterated aromatics including toluene-d₈, naphthalene-d₈, and diphenyl-d₁₀ for fire debris GC-MS.) View Source
[5] Stapleton, H. M.; Allen, J. G.; Kelly, S. M.; Konstantinov, A.; Klosterhaus, S.; Watkins, D.; McClean, M. D.; Webster, T. F. Alternate and New Brominated Flame Retardants Detected in U.S. House Dust. Environ. Sci. Technol. 2008, 42 (18), 6910–6916. Reports TBPH median 142 ng/g in house dust; 410 ng/g in office dust. View Source
[6] European Chemicals Agency (ECHA). Candidate List of substances of very high concern for Authorisation – Bis(2-ethylhexyl) tetrabromophthalate (TBPH). January 17, 2023. View Source
[7] European Commission. Commission Directive 2009/90/EC – Technical specifications for chemical analysis and monitoring of water status. View Source
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